molecular formula C24H28N2O6 B12126644 5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12126644
M. Wt: 440.5 g/mol
InChI Key: GTXKSZOMXBALCK-UHFFFAOYSA-N
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Description

5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of flow microreactor systems, which have been shown to improve efficiency and sustainability in the synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H28N2O6/c1-3-31-18-6-4-5-17(15-18)21-20(22(27)19-8-7-16(2)32-19)23(28)24(29)26(21)10-9-25-11-13-30-14-12-25/h4-8,15,21,28H,3,9-14H2,1-2H3

InChI Key

GTXKSZOMXBALCK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

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